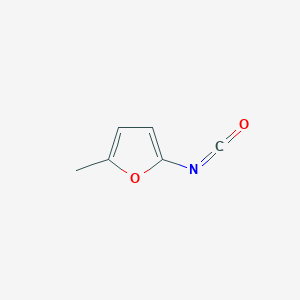
5-Methylfuran-2-isocyanate
Vue d'ensemble
Description
5-Methylfuran-2-isocyanate (MF2I) is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has attracted attention due to its unique properties, such as its ability to form strong bonds with other molecules, its high reactivity, and its low toxicity. MF2I has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential use in the development of biocatalysts and for its role in biochemical and physiological processes.
Applications De Recherche Scientifique
5-Methylfuran-2-isocyanate has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential use in the development of biocatalysts, as well as for its role in biochemical and physiological processes. In addition, this compound has been studied for its potential use in the synthesis of nanoparticles, as well as for its potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of 5-Methylfuran-2-isocyanate is not completely understood. However, it is believed to be involved in the formation of strong bonds with other molecules, as well as in the formation of polymers. It is also believed to be involved in the catalytic conversion of molecules, as well as in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can affect the activity of enzymes, as well as the expression of genes. It has also been shown to affect the metabolism of cells, as well as the production of proteins and other molecules. In addition, this compound has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Methylfuran-2-isocyanate in laboratory experiments has several advantages, including its low toxicity, its high reactivity, and its ability to form strong bonds with other molecules. However, there are also some limitations to its use in laboratory experiments, such as its potential to interfere with the activity of enzymes and its potential to cause adverse health effects.
Orientations Futures
The potential applications of 5-Methylfuran-2-isocyanate are still being explored. Future research could focus on the development of new methods for its synthesis, as well as on the development of new uses for this compound. Additionally, further research could be conducted on its potential role in the development of biocatalysts, as well as on its potential effects on biochemical and physiological processes. Finally, further research could be conducted on its potential use in the synthesis of nanoparticles, as well as on its potential applications in drug delivery and tissue engineering.
Analyse Biochimique
Biochemical Properties
5-Methylfuran-2-isocyanate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In hepatocytes, for example, this compound has been shown to induce hepatotoxicity through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . This compound can also affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound can disrupt mitochondrial function, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with proteins and nucleic acids, which can alter their structure and function . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative cellular damage and altered cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Studies in rodents have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. The threshold for these toxic effects varies depending on the species and the route of administration. Additionally, chronic exposure to low doses of this compound can result in long-term health effects, including carcinogenicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolic activation of this compound can result in the generation of reactive oxygen species and other toxic metabolites, which can contribute to its biological effects. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific binding proteins and transporters . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites. Once inside cells, this compound can accumulate in specific compartments, such as the mitochondria and the endoplasmic reticulum, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can be found in the endoplasmic reticulum, where it can interfere with protein folding and processing. The targeting of this compound to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations.
Propriétés
IUPAC Name |
2-isocyanato-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAVBXPALJZUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Furylmethyl)amino]isonicotinic acid](/img/structure/B1385724.png)
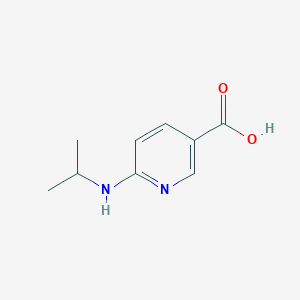

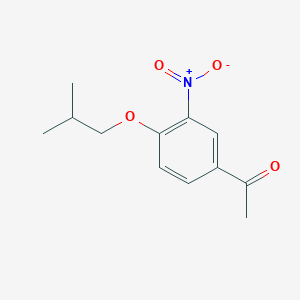

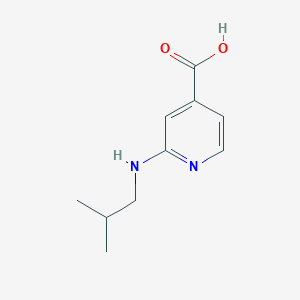
![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

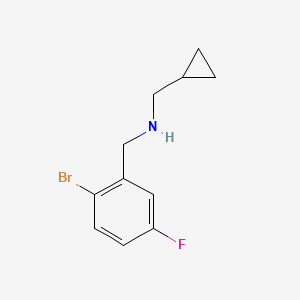
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)